molecular formula C12H14FNO3 B4571638 4-[(2-fluorophenoxy)acetyl]morpholine

4-[(2-fluorophenoxy)acetyl]morpholine

Cat. No.: B4571638
M. Wt: 239.24 g/mol
InChI Key: FJBYPMILZFWCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-fluorophenoxy)acetyl]morpholine is a useful research compound. Its molecular formula is C12H14FNO3 and its molecular weight is 239.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 239.09577147 g/mol and the complexity rating of the compound is 256. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Molecular Interactions

Research on morpholinium salts, including those related to phenoxyacetic acid derivatives, focuses on understanding their crystal structures and hydrogen bonding patterns. Such studies provide insights into the one-dimensional hydrogen-bonded chain polymers and cyclic hydrogen-bonded heterotetramers, which are fundamental for designing new materials and pharmaceuticals (Smith & Lynch, 2015).

Medicinal Chemistry and Drug Design

Morpholine derivatives are key scaffolds in the design of drugs targeting various biological pathways. For example, structural modifications to morpholine acetal human neurokinin-1 (hNK-1) receptor antagonists have led to potent, long-acting compounds with potential applications in treating peripheral pain, migraine, and chemotherapy-induced emesis (Hale et al., 1998). Additionally, the development of fluorescent histone deacetylase (HDAC) inhibitors for cellular imaging demonstrates the utility of morpholine derivatives in research tools (Fleming et al., 2015).

Biochemistry and Molecular Biology

In biochemistry, morpholine derivatives have been investigated for their biological activities, including antimicrobial and antiviral properties. For instance, compounds like 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate have been evaluated as potential inhibitors of hepatitis B, showcasing the role of morpholine derivatives in antiviral research (Ivachtchenko et al., 2019).

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c13-10-3-1-2-4-11(10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBYPMILZFWCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.